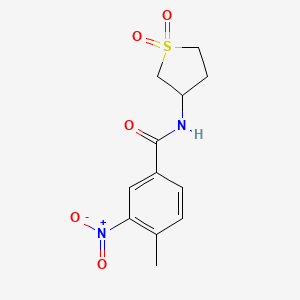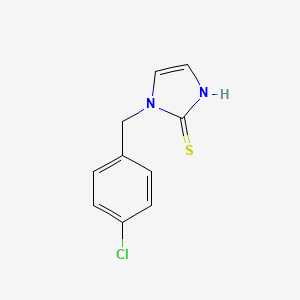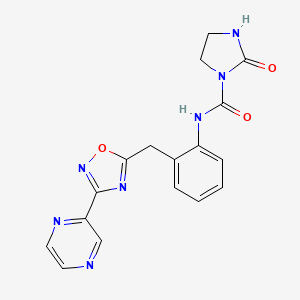![molecular formula C27H18N2O3 B2530843 N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide CAS No. 361173-72-0](/img/structure/B2530843.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various N-substituted benzamide derivatives has been explored in several studies. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved structure-activity relationship (SAR) and biochemical characterization, leading to the identification of high-affinity inhibitors . Similarly, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides has been reported, with some compounds showing potency in in vitro assays comparable to that of known selective class III agents . Additionally, the synthesis of fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives from intermediate 1-amino-3-(1,3-benzoxazol-2-yl)naphthalen-2-ol has been described, with these compounds exhibiting antimicrobial activity .
Molecular Structure Analysis
The molecular structure of N-substituted benzamides has been characterized using various techniques. For example, four closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides were synthesized and structurally characterized, revealing similar molecular conformations but different modes of supramolecular aggregation . The molecular structure of these compounds was elucidated using X-ray crystallography, which showed the presence of disorder in the fused six-membered ring and different hydrogen bonding patterns leading to various supramolecular structures.
Chemical Reactions Analysis
The chemical reactivity of N-substituted benzamides has been investigated in the context of synthesizing heterocyclic compounds. For instance, vinylphosphonium salt-mediated reactions have been employed for the highly cis-selective synthesis of N-benzoylaziridines and the green synthesis of 1,4,2-dioxazoles . Additionally, the thermal fragmentation and rearrangement of some N-phenylbenzamide oxime derivatives have been studied, leading to the formation of benzimidazoles and other products through a free radical mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted benzamides have been studied, particularly in the context of their photophysical properties and biological activity. The synthesized fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives were found to absorb and emit light within specific ranges and exhibited good antifungal activity . The study of these properties is crucial for the development of new compounds with potential applications in various fields, including medicine and materials science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Optimization for Therapeutic Application
The synthesis and optimization of N-(2-Benzoylphenyl)-L-tyrosine derivatives, which share a structural similarity with N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide, have been extensively studied for their therapeutic potential. For instance, compounds have been designed to act as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists, showing significant antidiabetic activity in rodent models of type 2 diabetes. The optimization of the N-aryl substituent has led to the development of compounds with enhanced biological activity and specificity for PPARgamma, indicating their potential for treating metabolic disorders (Cobb et al., 1998).
Novel Synthesis Methods
Research has also focused on developing novel synthesis methods for benzoxazole derivatives. One study introduced a palladium-catalyzed domino reaction for the synthesis of 4-phenylquinazolinones, involving N-benzylation, benzylic C-H amidation, and dehydrogenation in water. This method represents a strategic approach to construct benzoxazole frameworks, highlighting the compound's significance in synthetic organic chemistry (Hikawa et al., 2012).
Antimicrobial Activity
Benzoxazole derivatives have been evaluated for their antimicrobial activities against various pathogens. A study on novel benzoxazole derivatives demonstrated broad-spectrum activity against bacteria and fungi, including drug-resistant strains. The findings suggest that these compounds could serve as scaffolds for designing new antimicrobial agents, underscoring their importance in addressing antibiotic resistance (Ertan-Bolelli et al., 2016).
Material Science Applications
In the realm of material science, benzoxazine monomers with phenylnitrile functional groups have been synthesized and characterized, demonstrating improved thermal stability and dynamic mechanical properties. This research indicates the potential of benzoxazole derivatives in developing advanced materials with desirable thermal and mechanical characteristics (Qi et al., 2009).
Wirkmechanismus
Target of Action
Similar compounds have been reported to show remarkable cytotoxicity in human tumor cell lines .
Mode of Action
It is suggested that similar compounds exert cell cycle arrest at the g2/m phase and show a dose-dependent enhancement in apoptosis in k-562 leukemia cancer cells .
Biochemical Pathways
Compounds with similar structures have been associated with the inhibition of tyrosine kinase receptors , which play a crucial role in cell signaling pathways.
Pharmacokinetics
Similar compounds have been reported to have favorable pharmacokinetic profiles .
Result of Action
Similar compounds have shown remarkable cytotoxicity in human tumor cell lines .
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O3/c30-25(18-7-2-1-3-8-18)19-13-15-20(16-14-19)26(31)28-22-10-6-9-21(17-22)27-29-23-11-4-5-12-24(23)32-27/h1-17H,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJAAYIHZZNRTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2530765.png)
![5-[1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2530767.png)




![dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride](/img/structure/B2530777.png)

![5-bromo-2-chloro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2530780.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2530782.png)